1,6,10,14-Hexadecatetraen-3-ol, 3,7,11,15-tetramethyl-

Description

Historical Context and Discovery

The historical development of geranyllinalool research reflects the broader evolution of natural product chemistry and plant biochemistry over the past century. Early identification of geranyllinalool occurred through essential oil analysis, where it was first detected as a component in various aromatic plant species including Jasmin grandiflorum, Michelia champaca, and Hamamelis virginiana. These initial discoveries established the compound's presence in distantly related plant families, suggesting ancient evolutionary origins and fundamental biochemical significance.

The systematic study of geranyllinalool gained momentum during the twentieth century as analytical techniques improved and researchers began to understand its role in plant metabolism. Particularly significant was the recognition that geranyllinalool serves as a precursor to volatile compounds emitted by plants under stress conditions. This discovery linked the compound to plant defense mechanisms and ecological interactions, expanding research interest beyond simple chemical characterization to include functional roles in plant biology.

A major breakthrough in geranyllinalool research occurred in 2008 with the identification of the first geranyllinalool synthase enzyme in Arabidopsis thaliana. This discovery, led by research teams studying terpene biosynthesis, established the molecular basis for geranyllinalool formation and opened new avenues for understanding its biosynthetic regulation. The identification of AtTPS04 as a geranyllinalool synthase marked a transition from purely descriptive studies to mechanistic investigations of how plants produce this important metabolite.

Subsequent research expanded the understanding of geranyllinalool synthases across different plant families, with important discoveries in Solanaceae species including tomato and Nicotiana attenuata. These studies revealed that geranyllinalool synthase genes represent an ancient branch of the terpene synthase gene family, suggesting that the ability to produce geranyllinalool evolved early in plant evolution and has been maintained across diverse lineages due to its ecological importance.

Nomenclature and Taxonomic Classification

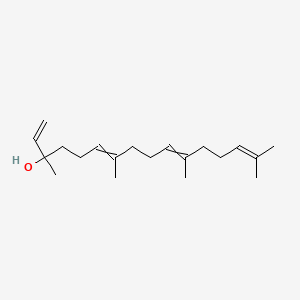

The nomenclature of geranyllinalool reflects the complexity inherent in naming compounds with multiple stereoisomers and diverse structural representations. The systematic International Union of Pure and Applied Chemistry name, 1,6,10,14-Hexadecatetraen-3-ol, 3,7,11,15-tetramethyl-, provides a precise description of the molecular structure by indicating the positions of double bonds, the hydroxyl group, and methyl substitutions. This systematic naming convention ensures unambiguous identification of the specific stereoisomer being discussed in scientific literature.

Alternative names for this compound include geranyllinalool, geranyl linalool, and various stereochemically specific designations such as (6E,10E)-geranyllinalool and (E,E)-3,7,11,15-tetramethylhexadeca-1,6,10,14-tetraen-3-ol. The diversity of nomenclature reflects historical naming practices, different research communities, and the need to specify particular stereoisomeric forms. The Chemical Abstracts Service registry number 1113-21-9 serves as a universal identifier for the most commonly studied form of the compound.

Taxonomically, geranyllinalool belongs to the diterpenoid class of natural products, specifically categorized as an acyclic diterpene alcohol. Within the broader classification system, it falls under the terpenoid biosynthetic pathway, representing a specialized metabolite derived from the universal terpene precursor geranylgeranyl diphosphate. The compound's classification as a diterpenoid indicates its twenty-carbon structure derived from four isoprene units, while its designation as an alcohol reflects the presence of the tertiary hydroxyl group at position 3.

The following table summarizes the key nomenclature and classification information for geranyllinalool:

| Category | Description |

|---|---|

| Systematic Name | 1,6,10,14-Hexadecatetraen-3-ol, 3,7,11,15-tetramethyl- |

| Common Name | Geranyllinalool |

| Chemical Abstracts Service Number | 1113-21-9 |

| Molecular Formula | C₂₀H₃₄O |

| Molecular Weight | 290.48 g/mol |

| Chemical Class | Acyclic diterpenoid |

| Biosynthetic Origin | Terpene pathway |

| ChEBI Identifier | CHEBI:74299 |

Stereochemistry and Isomeric Forms

The stereochemistry of geranyllinalool presents considerable complexity due to the presence of multiple double bonds that can exist in either E (trans) or Z (cis) configurations. The most commonly studied and naturally occurring form is the (6E,10E)-isomer, also designated as (E,E)-geranyllinalool, which features trans configurations at both the C6-C7 and C10-C11 double bonds. This particular stereoisomer represents the thermodynamically most stable form and is the primary product of enzymatic synthesis by geranyllinalool synthases characterized from various plant species.

The stereochemical designation (E,E) specifically refers to the geometry of the internal double bonds within the carbon chain, following the Cahn-Ingold-Prelog priority rules for naming. In this configuration, the higher priority substituents on each carbon of the double bond are positioned on opposite sides, creating the extended conformation characteristic of naturally occurring geranyllinalool. This extended structure contributes to the compound's biological activity and its ability to serve as a substrate for subsequent enzymatic transformations.

Alternative stereoisomeric forms of geranyllinalool exist, though they are less commonly encountered in natural systems. These include various combinations of E and Z configurations at the different double bond positions, creating a theoretical array of sixteen possible stereoisomers. However, the specificity of plant enzymes typically results in the preferential formation of the (E,E)-isomer, with other forms appearing primarily as minor components or under specific chemical synthesis conditions.

The structural formula of (E,E)-geranyllinalool can be represented as:

CH₃-CH=CH-CH₂-CH₂-CH=C(CH₃)-CH₂-CH₂-CH=C(CH₃)-CH₂-CH₂-C(CH₃)(OH)-CH=CH₂

This linear representation illustrates the positions of the four double bonds and the tertiary alcohol functionality that defines the compound's chemical behavior. The presence of the terminal vinyl group (CH=CH₂) distinguishes geranyllinalool from its saturated precursor and contributes to its potential for further chemical transformations.

Research has demonstrated that the stereochemistry of geranyllinalool significantly influences its biological activity and metabolic fate within plant systems. The (E,E)-configuration facilitates recognition by specific enzymes involved in downstream metabolic pathways, including those responsible for oxidative cleavage to form volatile homoterpenes. Understanding these stereochemical relationships has proven essential for elucidating the complete biosynthetic networks in which geranyllinalool participates.

Significance in Scientific Literature

The scientific literature surrounding geranyllinalool has expanded dramatically since the early 2000s, reflecting growing recognition of its importance in plant biology, chemical ecology, and biotechnology applications. Initial research focused primarily on its identification and chemical characterization in essential oils, but subsequent investigations have revealed its central role in plant defense mechanisms and volatile organic compound emission. This evolution in research focus has positioned geranyllinalool as a model compound for understanding terpene metabolism and plant-environment interactions.

A significant body of research has established geranyllinalool as a crucial precursor in the biosynthesis of 4,8,12-trimethyltrideca-1,3,7,11-tetraene, a volatile homoterpene emitted by numerous plant species in response to herbivore attack. Studies across diverse plant families including Arabidopsis thaliana, Solanum lycopersicum, Zea mays, and various legume species have demonstrated the widespread nature of this biosynthetic pathway and its ecological significance in plant defense strategies. The emission of volatiles derived from geranyllinalool serves to attract natural enemies of herbivorous insects, representing an indirect defense mechanism that has evolved independently in multiple plant lineages.

Research in Solanaceae species has revealed another major application of geranyllinalool in the formation of hydroxygeranyllinalool diterpene glycosides, complex defensive compounds that accumulate in tobacco and related species. These glycosylated derivatives represent up to 2.5% of leaf dry mass in some Nicotiana species and demonstrate potent toxicity against specialist herbivores such as Manduca sexta larvae. The identification and characterization of the enzymatic machinery responsible for these transformations has provided insights into the evolution of specialized metabolism and the molecular basis of chemical defense diversity.

The molecular characterization of geranyllinalool synthases has contributed significantly to understanding terpene synthase evolution and enzyme mechanism. Phylogenetic analyses have revealed that geranyllinalool synthases represent an ancient branch of the terpene synthase gene family, with representatives found in the TPS-e/f and TPS-g clades. These studies have demonstrated that the capacity for geranyllinalool biosynthesis likely predates the gymnosperm-angiosperm split, suggesting fundamental importance in plant evolution and adaptation.

The following table summarizes key research findings regarding geranyllinalool in recent scientific literature:

| Research Area | Key Findings | Species Studied | Reference Years |

|---|---|---|---|

| Enzyme Characterization | Identification of geranyllinalool synthases | Arabidopsis, Tomato, Tobacco | 2008-2014 |

| Volatile Emission | Precursor to defensive homoterpenes | Multiple angiosperm families | 2001-2014 |

| Glycoside Formation | Biosynthesis of defensive glycosides | Solanaceae species | 2010-2021 |

| Evolutionary Analysis | Ancient origin of biosynthetic capacity | Diverse plant families | 2011-2014 |

| Metabolic Engineering | Heterologous production systems | Escherichia coli, Yeast | 2008-2014 |

Contemporary research continues to expand the understanding of geranyllinalool function and applications, with investigations into metabolic engineering approaches for biotechnological production and studies of its role in plant-microbe interactions. The compound's significance extends beyond basic plant biology to include potential applications in sustainable agriculture, natural product synthesis, and the development of environmentally friendly pest management strategies based on manipulation of plant volatile emissions.

Properties

IUPAC Name |

3,7,11,15-tetramethylhexadeca-1,6,10,14-tetraen-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O/c1-7-20(6,21)16-10-15-19(5)14-9-13-18(4)12-8-11-17(2)3/h7,11,13,15,21H,1,8-10,12,14,16H2,2-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQDXAJNQKSIPGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(C)(C=C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40862543 | |

| Record name | 1,6,10,14-Hexadecatetraen-3-ol, 3,7,11,15-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68931-30-6 | |

| Record name | 3,7,11,15-Tetramethyl-1,6,10,14-hexadecatetraen-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68931-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6,10,14-Hexadecatetraen-3-ol, 3,7,11,15-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,6,10,14-Hexadecatetraen-3-ol, 3,7,11,15-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 68931-30-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Preparation Methods of 1,6,10,14-Hexadecatetraen-3-ol, 3,7,11,15-tetramethyl-

Overview

The preparation of geranyl linalool typically involves organic synthesis routes that build the diterpenoid structure with the characteristic four double bonds and the hydroxyl functional group at the 3-position. The synthesis methods focus on assembling the linear carbon chain with the correct stereochemistry and functionalization.

Industrial and Laboratory Synthesis Routes

Synthesis via Terpenoid Precursors

Geranyl linalool can be synthesized by coupling two terpene units, specifically geranyl and linalool moieties, through controlled condensation reactions. The process involves:

- Starting from geraniol or linalool derivatives as precursors.

- Employing catalytic systems to promote selective formation of the tetraene structure.

- Maintaining stereochemical control to yield the (6E,10E) isomer predominantly.

Catalytic Synthesis for Pharmaceutical Intermediates

A notable preparation method uses geranyl linalool as a substrate to synthesize teprenone, a gastric mucosa protective agent. This method involves:

- Catalysis by isopropanol aluminum.

- Reaction with methyl acetoacetate or acetylated Meldrum's acid.

- Achieving teprenone synthesis in a one-step reaction, indicating high efficiency and selectivity.

This process implies that geranyl linalool is prepared or isolated in high purity to serve as an effective intermediate.

Extraction from Natural Sources

Given its natural occurrence in plants like Picea abies, geranyl linalool can be extracted from essential oils or plant resins. Extraction methods include:

Comparative Data Table of Preparation Methods

Research Findings and Analytical Data

Physical Properties: Geranyl linalool is a clear, colorless to pale yellow liquid with a density of approximately 0.885 g/mL at 20 °C and a flash point of 160 °C.

Chemical Stability: The compound contains conjugated double bonds, making it susceptible to oxidation; thus, storage at low temperatures (2–8 °C) and protection from light are recommended to maintain stability.

Isomeric Composition: The compound exists as a mixture of isomers, with the (6E,10E) configuration being predominant and biologically active.

Applications in Synthesis: Its use as a starting material in teprenone synthesis highlights its chemical versatility and importance in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

1,6,10,14-Hexadecatetraen-3-ol, 3,7,11,15-tetramethyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: It can be reduced to form alcohols or other reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or acids can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.

Scientific Research Applications

Pheromone Communication

Geranyllinalool has been identified as a semiochemical utilized in the chemical communication systems of certain insect species. Research indicates that it plays a crucial role in the behavior of termites (Isoptera), where it functions as a pheromone to facilitate social interactions and colony organization .

Case Study: Termite Behavior

A study by El-Sayed (2024) demonstrated that the presence of geranyllinalool significantly influences termite aggregation behavior. The compound was found to enhance the effectiveness of pheromonal signals among colony members, thereby improving foraging efficiency .

Flavor and Fragrance Industry

Due to its pleasant floral aroma, geranyllinalool is widely used in the flavor and fragrance industry. It is incorporated into perfumes, cosmetics, and food products to enhance sensory appeal.

Data Table: Applications in Flavor and Fragrance

| Product Type | Application | Concentration (Typical) |

|---|---|---|

| Perfumes | Fragrance component | 1-5% |

| Cosmetics | Skin care products | 0.5-2% |

| Food Additives | Flavor enhancer | 0.01-0.1% |

Potential Therapeutic Uses

Recent studies have explored the potential therapeutic effects of geranyllinalool. Preliminary research suggests that it may possess anti-inflammatory and antioxidant properties.

Case Study: Anti-inflammatory Effects

A laboratory study indicated that geranyllinalool could inhibit pro-inflammatory cytokines in vitro. This suggests potential applications in developing anti-inflammatory therapies for chronic diseases .

Agricultural Applications

Geranyllinalool has been investigated for its role in plant defense mechanisms against pests. Its application as a natural insect repellent has shown promise in protecting crops without the adverse effects associated with synthetic pesticides.

Data Table: Efficacy as Insect Repellent

| Insect Species | Repellency (%) | Concentration Used |

|---|---|---|

| Aphids | 85% | 5% |

| Whiteflies | 75% | 10% |

| Spider Mites | 90% | 5% |

Mechanism of Action

The mechanism of action of 1,6,10,14-Hexadecatetraen-3-ol, 3,7,11,15-tetramethyl- involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to receptors or enzymes, leading to changes in cellular functions. For instance, its antioxidant properties may involve scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

Key Properties:

- Physical Properties : Boiling point: 250°C; density: 0.885 g/mL; refractive index: 1.486–1.492; insoluble in water .

- Sources : Found in plant extracts (e.g., I. brachiata, Agastache rugosa, citrus peels) and male bumblebee labial gland secretions (Bombus griseocollis) .

- Applications : Used in fragrances for its floral/rosy aroma , pharmaceuticals (e.g., cancer drug formulations) , and antimicrobial composites .

Comparison with Structurally Similar Compounds

Geranyllinalool belongs to the diterpenoid family, which includes compounds with diverse functional groups and biological roles. Below is a detailed comparison with key analogs:

Geranylgeraniol

- Structure : Primary alcohol with the formula C₂₀H₃₄O , differing in the position of the hydroxyl group (C-1 vs. C-3) .

- Sources : Ubiquitous in plants; precursor in biosynthesis pathways.

- Applications : Used in cosmetics and biofuels .

- Key Difference : Geranylgeraniol’s primary alcohol group makes it more reactive in esterification, whereas geranyllinalool’s tertiary alcohol enhances steric hindrance, affecting solubility and interaction with enzymes .

Phytol

- Structure : A saturated diterpene primary alcohol (C₂₀H₄₀O ) derived from chlorophyll breakdown .

- Sources : Chlorophyll-rich plants (e.g., algae, green vegetables).

- Applications : Antioxidant in cosmetics; precursor for synthetic vitamin E .

- Key Difference : Phytol’s saturated structure and primary alcohol group contrast with geranyllinalool’s unsaturated backbone and tertiary alcohol, leading to differences in volatility and bioactivity .

Springenes (α- and β-Springene)

- Structure: Isoprenoid hydrocarbons (α-Springene: C₂₀H₃₂; β-Springene: C₁₆H₂₄) without hydroxyl groups .

- Sources : Plant defense compounds; detected in Tephrosia vogelii .

- Applications : Pheromones in insects; plant defense molecules .

- Key Difference : The absence of functional groups in springenes limits their use in pharmaceuticals compared to geranyllinalool’s bioactive alcohol moiety .

Farnesol and Farnesene Derivatives

- Structure : Sesquiterpenes (C₁₅H₂₄–₂₆) with varying degrees of unsaturation .

- Sources : Plant essential oils; insect pheromones.

- Applications : Antimicrobial agents; flavor additives.

- Key Difference: Smaller molecular size (C15 vs. C20) reduces their stability and scope in industrial applications compared to diterpenoids like geranyllinalool .

Data Table: Comparative Analysis of Geranyllinalool and Analogs

Research Findings and Functional Insights

Bioactivity and Pharmacological Potential

- Geranyllinalool : Exhibits antioxidant properties in Agastache rugosa essential oil (13.86% composition) and is implicated in cancer drug formulations . Its tertiary alcohol group may enhance binding to cellular targets .

- Phytol : Demonstrates cytotoxicity against tumor cells (e.g., KB, MCF-7) and inhibits vascular smooth muscle proliferation .

- Springenes : Primarily ecological roles (e.g., deterring herbivores) due to lack of polar functional groups .

Ecological and Behavioral Roles

Biological Activity

1,6,10,14-Hexadecatetraen-3-ol, 3,7,11,15-tetramethyl-, commonly known as Geranyllinalool, is a terpenoid compound with the molecular formula and a molecular weight of approximately 290.48 g/mol. This compound exhibits a range of biological activities that have garnered attention in various fields including pharmacology and environmental science.

- IUPAC Name : (E,E)-3,7,11,15-tetramethyl-1,6,10,14-hexadecatetraen-3-ol

- CAS Number : 1113-21-9

- Chemical Structure : Chemical Structure

Antioxidant Activity

Geranyllinalool has demonstrated significant antioxidant properties. In various studies, it has been shown to scavenge free radicals effectively. For instance:

- Study Findings : A study published in MDPI indicated that extracts containing Geranyllinalool exhibited strong antioxidant activity in vitro by reducing oxidative stress markers in cell cultures .

Antibacterial Activity

Research has indicated that Geranyllinalool possesses antibacterial properties against various pathogens:

- Pathogens Tested : It has been effective against bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus.

- Mechanism : The antibacterial action is believed to stem from its ability to disrupt bacterial cell membranes and inhibit biofilm formation .

Anti-inflammatory Effects

Geranyllinalool has also been investigated for its anti-inflammatory potential:

- Research Insights : Studies have shown that this compound can reduce inflammation markers in animal models. Its application in topical formulations has been explored for managing inflammatory skin conditions .

Neuroprotective Properties

Emerging research suggests that Geranyllinalool may have neuroprotective effects:

- Mechanisms of Action : It appears to modulate neuroinflammatory pathways and may protect neuronal cells from oxidative damage . This suggests potential therapeutic applications in neurodegenerative diseases.

Case Studies

-

Antioxidant Study :

- Objective : To evaluate the antioxidant capacity of Geranyllinalool in human cell lines.

- Methodology : Cell cultures were treated with varying concentrations of Geranyllinalool and assessed for oxidative stress markers.

- Results : A significant reduction in reactive oxygen species (ROS) was observed at higher concentrations.

-

Antibacterial Efficacy :

- Objective : To assess the antibacterial activity against Pseudomonas aeruginosa.

- Methodology : Disc diffusion method was employed to evaluate the inhibition zones.

- Results : Geranyllinalool showed a notable inhibition zone compared to control groups.

Data Table

| Biological Activity | Methodology | Key Findings |

|---|---|---|

| Antioxidant | In vitro assays | Significant reduction in ROS levels |

| Antibacterial | Disc diffusion | Effective against Pseudomonas aeruginosa |

| Anti-inflammatory | Animal models | Reduced inflammation markers |

| Neuroprotective | Cell culture studies | Modulated neuroinflammatory pathways |

Q & A

What spectroscopic and chromatographic methods are recommended for characterizing 3,7,11,15-tetramethyl-1,6,10,14-hexadecatetraen-3-ol?

Basic Research Question

Methodological Answer:

The compound can be characterized using:

- Gas Chromatography-Mass Spectrometry (GC-MS): NIST provides validated electron ionization (EI) mass spectra for this compound, with a molecular ion peak at m/z 296.53 (C₂₀H₄₀O) . Retention indices (RI) using non-polar columns (e.g., Van Den Dool and Kratz method) are critical for distinguishing it from structural analogs.

- Nuclear Magnetic Resonance (NMR): Key signals include δ<sup>1</sup>H 5.1–5.4 ppm (olefinic protons from tetraene backbone) and δ<sup>13</sup>C 60–70 ppm (tertiary alcohol carbon at C3) .

- Infrared Spectroscopy (IR): Hydroxyl (-OH) stretching at ~3350 cm⁻¹ and C=C stretching at ~1640 cm⁻¹ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.